REACTION_CXSMILES
|
C(OC([C:8]1([CH2:11][CH2:12][N:13]([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:14][C:15](OC(C)(C)C)=[O:16])[CH2:10][CH2:9]1)=O)(C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[Li].S(=O)(=O)(O)O.C(OC(C1N(CC2C=CC=CC=2)CCC2(CC2)C=1O)=O)(C)(C)C.[OH-].[Na+].C([O-])(O)=O.[Na+].[ClH:75]>C1COCC1.CCOC(C)=O>[ClH:75].[CH2:22]([N:13]1[CH2:12][CH2:11][C:8]2([CH2:10][CH2:9]2)[C:15](=[O:16])[CH2:14]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2,6.7,8.9,13.14,^1:38|
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Name
|
1-[2-(benzyl-tert-butoxycarbonylmethyl-amino)-ethyl]-cyclopropanecarboxylic acid tert-butyl ester
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1(CC1)CCN(CC(=O)OC(C)(C)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-enc-5-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1=C(C2(CC2)CCN1CC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
was stirred 15 h at RT and an additional 3 h at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 20° C. and 25° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to RT
|
Type
|
CUSTOM
|
Details
|
the THF removed under reduced pressure at 40° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 40° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The crude solution was extracted with TBME and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered over a plug of SiO2
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure (45° C./20 mbar)
|
Type
|
CUSTOM
|
Details
|
to give 4.56 g of the crude product as free base
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight at RT (gummy crystals)
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with 10 ml EtOAc
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure until constant weight
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(C2(CC2)CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |